molecular formula C4H8N2O4 B14666165 {[2-(Hydroxyamino)-2-oxoethyl]amino}acetic acid CAS No. 39156-77-9

{[2-(Hydroxyamino)-2-oxoethyl]amino}acetic acid

Cat. No.: B14666165
CAS No.: 39156-77-9
M. Wt: 148.12 g/mol
InChI Key: KJEWGORHWAZNJH-UHFFFAOYSA-N
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Description

{[2-(Hydroxyamino)-2-oxoethyl]amino}acetic acid is a unique compound that belongs to the class of amino acids It is characterized by the presence of both a hydroxyamino group and an oxoethyl group attached to the amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(Hydroxyamino)-2-oxoethyl]amino}acetic acid can be achieved through several methods. One common approach involves the amination of alpha-bromocarboxylic acids. This method provides a straightforward route to prepare alpha-aminocarboxylic acids, which can then be further modified to introduce the hydroxyamino and oxoethyl groups .

Another method involves the reductive amination of alpha-keto acids. This process involves the nucleophilic addition of ammonia or an amine to a carbonyl group, followed by reduction to form the desired amino acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity of the final product. Key steps include the preparation of intermediate compounds, followed by their conversion to the target amino acid under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

{[2-(Hydroxyamino)-2-oxoethyl]amino}acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form oxo derivatives.

    Reduction: The oxo group can be reduced to form hydroxy derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, hydroxy derivatives, and substituted amino acids.

Scientific Research Applications

{[2-(Hydroxyamino)-2-oxoethyl]amino}acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex molecules.

    Biology: It serves as a precursor for the synthesis of peptides and proteins.

    Medicine: It is investigated for its potential therapeutic properties, including its role in enzyme inhibition and as a drug candidate.

    Industry: It is used in the production of various chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of {[2-(Hydroxyamino)-2-oxoethyl]amino}acetic acid involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with target molecules, while the oxoethyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Glycine: The simplest amino acid with a hydrogen atom as its side chain.

    Alanine: An amino acid with a methyl group as its side chain.

    Serine: An amino acid with a hydroxymethyl group as its side chain.

Uniqueness

{[2-(Hydroxyamino)-2-oxoethyl]amino}acetic acid is unique due to the presence of both a hydroxyamino group and an oxoethyl group. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

39156-77-9

Molecular Formula

C4H8N2O4

Molecular Weight

148.12 g/mol

IUPAC Name

2-[[2-(hydroxyamino)-2-oxoethyl]amino]acetic acid

InChI

InChI=1S/C4H8N2O4/c7-3(6-10)1-5-2-4(8)9/h5,10H,1-2H2,(H,6,7)(H,8,9)

InChI Key

KJEWGORHWAZNJH-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)NO)NCC(=O)O

Origin of Product

United States

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